molecular formula C10H11FOS B7990649 1-Allylsulfanyl-3-fluoro-6-methoxybenzene

1-Allylsulfanyl-3-fluoro-6-methoxybenzene

Cat. No.: B7990649
M. Wt: 198.26 g/mol
InChI Key: GNZJIWYYHDRKNQ-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-3-fluoro-6-methoxybenzene is an organic compound with the molecular formula C10H11FOS. This compound is characterized by the presence of an allylsulfanyl group, a fluorine atom, and a methoxy group attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Allylsulfanyl-3-fluoro-6-methoxybenzene typically involves the introduction of the allylsulfanyl group, fluorine atom, and methoxy group onto the benzene ring through a series of chemical reactions. One common method involves the use of allyl sulfide, fluorobenzene, and methoxybenzene as starting materials. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the desired chemical transformations .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and consistent production. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Allylsulfanyl-3-fluoro-6-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzene derivatives .

Scientific Research Applications

1-Allylsulfanyl-3-fluoro-6-methoxybenzene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Allylsulfanyl-3-fluoro-6-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    1-Allylsulfanyl-3-fluorobenzene: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    1-Allylsulfanyl-6-methoxybenzene: Lacks the fluorine atom, which may influence its electronic properties and interactions with molecular targets.

    3-Fluoro-6-methoxybenzene:

Uniqueness

1-Allylsulfanyl-3-fluoro-6-methoxybenzene is unique due to the combination of the allylsulfanyl, fluorine, and methoxy groups on the benzene ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .

Properties

IUPAC Name

4-fluoro-1-methoxy-2-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FOS/c1-3-6-13-10-7-8(11)4-5-9(10)12-2/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZJIWYYHDRKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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